molecular formula C8HBr2Cl2F3N2 B13737370 Benzimidazole, 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)- CAS No. 41035-29-4

Benzimidazole, 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)-

Cat. No.: B13737370
CAS No.: 41035-29-4
M. Wt: 412.81 g/mol
InChI Key: ANVVSVJVHZJQCX-UHFFFAOYSA-N
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Description

Benzimidazole, 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)- is a halogenated derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)-benzimidazole, the process may involve halogenation reactions using reagents like N-bromosuccinimide and N-chlorosuccinimide under controlled conditions .

Industrial Production Methods: Industrial production of such compounds often employs large-scale halogenation and condensation reactions, ensuring high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Types of Reactions:

    Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride.

    Substitution: Halogenated benzimidazoles can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives .

Scientific Research Applications

Benzimidazole, 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzimidazole derivatives often involves interaction with biological macromolecules. These compounds can bind to enzymes or receptors, inhibiting their activity. For example, some benzimidazole derivatives inhibit tubulin polymerization, affecting cell division and exhibiting anticancer activity .

Comparison with Similar Compounds

    4,5,6,7-Tetrabromo-1H-benzotriazole: Known for its inhibitory activity against protein kinase CK2.

    5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole: Inhibits mRNA synthesis in eukaryotic cells.

Uniqueness: Benzimidazole, 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)- is unique due to its specific halogenation pattern and trifluoromethyl group, which can enhance its biological activity and stability compared to other benzimidazole derivatives .

Properties

CAS No.

41035-29-4

Molecular Formula

C8HBr2Cl2F3N2

Molecular Weight

412.81 g/mol

IUPAC Name

4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8HBr2Cl2F3N2/c9-1-3(11)4(12)2(10)6-5(1)16-7(17-6)8(13,14)15/h(H,16,17)

InChI Key

ANVVSVJVHZJQCX-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1Br)Cl)Cl)Br)N=C(N2)C(F)(F)F

Origin of Product

United States

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